molecular formula C16H21BN2O2 B1442283 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole CAS No. 942070-62-4

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole

Cat. No. B1442283
CAS RN: 942070-62-4
M. Wt: 284.2 g/mol
InChI Key: YQLCKBKZLSTLLP-UHFFFAOYSA-N
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Description

“1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole” is a chemical compound with the molecular formula C18H26BNO2 . It’s used in various chemical reactions and has significant applications in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to an imidazole ring, which is further connected to a tetramethyl-1,3,2-dioxaborolan-2-YL group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.22 . It’s a solid at room temperature and should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis of compounds related to 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole often employs methods such as microwave-assisted synthesis and nucleophilic substitution reactions. These techniques have been used to create a variety of heteroaryl-substituted benzimidazoles and other related compounds (Rheault, Donaldson, & Cheung, 2009).
  • Crystal Structure and DFT Studies : Density Functional Theory (DFT) is commonly used for calculating molecular structures, showing consistency with X-ray diffraction results. This approach provides insights into the molecular structures and physicochemical properties of compounds like 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole and its derivatives (Liao, Liu, Wang, & Zhou, 2022).

Chemical Reactions and Applications

  • Suzuki–Miyaura Cross-Coupling : This compound is instrumental in facilitating Suzuki–Miyaura cross-coupling reactions, a pivotal method in organic chemistry for forming carbon-carbon bonds (Begouin & Queiroz, 2013).
  • Organic Intermediate Applications : As an organic intermediate, it plays a crucial role in the synthesis of various heterocyclic compounds and can lead to diverse applications ranging from material sciences to pharmaceuticals (Yang, Huang, Chen, & Zhao, 2021).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. Its use in proteomics research suggests it may interact with proteins or other biological molecules .

Safety and Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to use suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling this compound .

properties

IUPAC Name

1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-10-18-12-19(14)11-13-8-6-5-7-9-13/h5-10,12H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLCKBKZLSTLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699728
Record name 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole

CAS RN

942070-62-4
Record name 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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